REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][OH:10])[CH2:5][CH2:4]1.[H-].[Na+].[CH3:13]I.[NH4+].[Cl-]>CN(C=O)C.CCCCCC.C(OCC)(=O)C>[CH3:13][O:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][OH:10])[CH2:5][CH2:4]1 |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC1CCC(CC1)CO
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1/2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with hexane, under atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
then thoroughly extracted with ether, to which Na2SO4
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0113 mol | |
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][OH:10])[CH2:5][CH2:4]1.[H-].[Na+].[CH3:13]I.[NH4+].[Cl-]>CN(C=O)C.CCCCCC.C(OCC)(=O)C>[CH3:13][O:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][OH:10])[CH2:5][CH2:4]1 |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC1CCC(CC1)CO
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1/2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with hexane, under atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
then thoroughly extracted with ether, to which Na2SO4
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0113 mol | |
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |